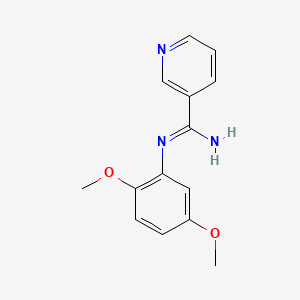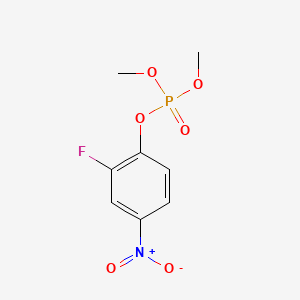
2-Fluoro-4-nitrophenyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-nitrophenyl dimethyl phosphate is an organophosphorus compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further bonded to a dimethyl phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-nitrophenyl dimethyl phosphate typically involves the reaction of 2-fluoro-4-nitrophenol with dimethyl chlorophosphate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-nitrophenyl dimethyl phosphate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2-Fluoro-4-aminophenyl dimethyl phosphate.
Hydrolysis: 2-Fluoro-4-nitrophenol and dimethyl phosphate.
Applications De Recherche Scientifique
2-Fluoro-4-nitrophenyl dimethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which 2-Fluoro-4-nitrophenyl dimethyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards these targets. The pathways involved may include inhibition of phosphatases or other enzymes critical to cellular processes.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-nitrophenyl phosphate
- 4-Nitrophenyl dimethyl phosphate
- 2-Fluoro-4-aminophenyl dimethyl phosphate
Comparison: 2-Fluoro-4-nitrophenyl dimethyl phosphate is unique due to the combined presence of the fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Fluoro-4-nitrophenyl phosphate, the dimethyl phosphate group in this compound provides additional sites for chemical modification and potential interactions with biological targets. The presence of the fluorine atom also enhances the compound’s stability and resistance to metabolic degradation.
Propriétés
Numéro CAS |
50589-97-4 |
|---|---|
Formule moléculaire |
C8H9FNO6P |
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
(2-fluoro-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9FNO6P/c1-14-17(13,15-2)16-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
Clé InChI |
KHNRTWJDBVAMFU-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


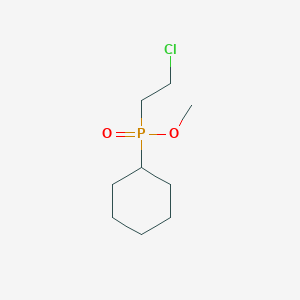
![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
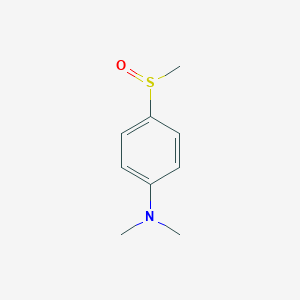
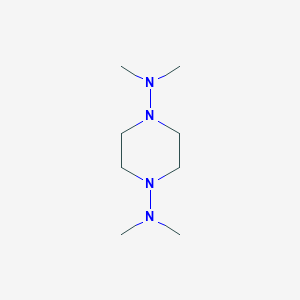
![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
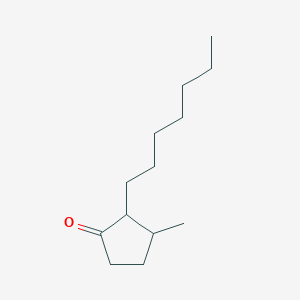
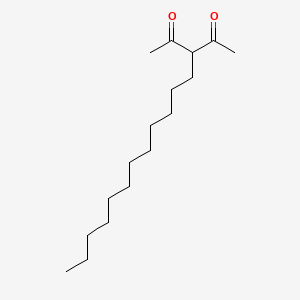
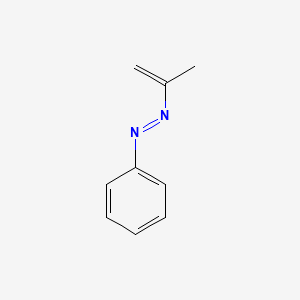

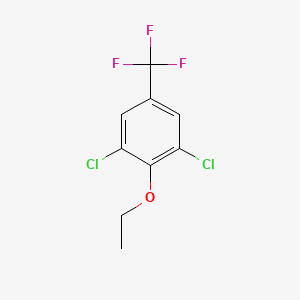
![2-[3-Oxo-3-(thiophen-2-yl)propanoyl]benzoic acid](/img/structure/B14653896.png)


